molecular formula C12H21NO5 B2943569 (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid CAS No. 1040744-62-4

(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid

Cat. No. B2943569
CAS RN: 1040744-62-4
M. Wt: 259.302
InChI Key: UGDHGXYMMWPCKS-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid, commonly known as MPAA, is a synthetic compound that has been extensively studied in scientific research. MPAA is a derivative of the natural amino acid, leucine, and has been shown to have potential applications in various fields such as medicine and agriculture.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it has been shown to inhibit the activity of the enzyme, mTOR, which is involved in various cellular processes such as protein synthesis and cell growth. MPAA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPAA inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that MPAA has anti-tumor effects in animal models. MPAA has also been shown to promote plant growth and increase crop yield.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of MPAA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for MPAA research. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use as a drug delivery system. Another direction is to study its plant growth-promoting properties and its potential use in agriculture. Additionally, more research is needed to fully understand the mechanism of action of MPAA and its effects on cellular processes.

Synthesis Methods

MPAA can be synthesized through a multi-step process starting with the protection of the carboxylic acid group of leucine. The protected leucine is then reacted with isobutylene oxide to obtain the protected MPAA. The final step involves the deprotection of the carboxylic acid group to obtain the final product, MPAA.

Scientific Research Applications

MPAA has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, MPAA has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, MPAA has been shown to have plant growth-promoting properties.

properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(10(14)15)8(2)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDHGXYMMWPCKS-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC=C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC=C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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